Neodymium(3+) perchlorate

Spectroscopy Luminescence Solvation Chemistry

Researchers developing Nd³⁺-doped optical materials often face irreproducible results from ill-defined precursors. This high-purity neodymium(3+) perchlorate eliminates hydration-state ambiguity and counterion interference, ensuring consistent doping and coordination outcomes. • Solvent-tunable oscillator strengths & fluorescence lifetimes (e.g., 300-2300 ns across solvents) enable precise optical tuning. • Solvation number ≈25 in methanol provides a well-characterized system for fundamental solvation studies. • Weakly coordinating perchlorate anion ensures ready Nd³⁺ incorporation into host matrices, MOFs, and coordination polymers.

Molecular Formula Cl3NdO12
Molecular Weight 442.6 g/mol
CAS No. 17522-69-9
Cat. No. B097125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeodymium(3+) perchlorate
CAS17522-69-9
Molecular FormulaCl3NdO12
Molecular Weight442.6 g/mol
Structural Identifiers
SMILES[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Nd+3]
InChIInChI=1S/3ClHO4.Nd/c3*2-1(3,4)5;/h3*(H,2,3,4,5);/q;;;+3/p-3
InChIKeyHBKMAYJLXKBOER-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Neodymium(3+) Perchlorate Chemical Profile


Neodymium(3+) perchlorate (CAS: 17522-69-9), with the chemical formula Nd(ClO4)3, is an inorganic salt formed from neodymium and perchloric acid [1]. It is typically supplied as a hexahydrate (Nd(ClO4)3·6H2O) and is soluble in water, forming purple-pink hydrated crystals [1]. As a source of the Nd³⁺ ion in a weakly coordinating perchlorate environment, this compound is a key precursor for synthesizing advanced neodymium-based materials, including coordination complexes and phosphors, where the specific properties of the Nd³⁺ ion are essential [2].

1
Nd3+ ion source in weakly coordinating perchlorate environment for material synthesis
2
Supports coordination complex and phosphor precursor workflows
3
Suitable for spectroscopic and solvation studies requiring a non-coordinating anion baseline

Substitution Challenges for Neodymium(3+) Perchlorate


The performance of a lanthanide perchlorate is not a generic property but is intrinsically linked to the specific 4f-electron configuration of the Ln³⁺ ion. Replacing Nd(ClO4)3 with another lanthanide perchlorate, such as that of Pr or La, is not a straightforward substitution. The distinct spectroscopic and structural characteristics of the Nd³⁺ ion (4f³) dictate its unique absorption, emission, and coordination behavior [1]. These differences manifest in quantifiable parameters like oscillator strengths and complex geometries, which directly influence the functionality of the final material in applications ranging from optical devices to chemical sensors [2]. Using an analog would result in a different set of optical and coordination properties, fundamentally altering the outcome of the research or application.

Parameter
Target (Nd3+)
Potential Substitute
4f electron config
4f3 (specific absorption, emission, magnetic properties)
Pr3+ (4f2) or La3+ (4f0) shift optical and coordination behavior
Coordination geometry
Distinct geometry documented via X-ray and IR data
Analog lanthanide perchlorates exhibit different structural features
Replacing Nd(ClO4)3 with Pr or La perchlorate fundamentally alters optical and coordination properties. Oscillator strengths and complex geometries may not transfer directly.

Quantitative Evidence for Neodymium(3+) Perchlorate


Solvent-Dependent Fluorescence Lifetimes

The fluorescence lifetime of the Nd³⁺ ion in Nd(ClO4)3 is a highly sensitive, solvent-dependent parameter that can be used to distinguish its solvation environment from that of other lanthanide salts . The reported lifetimes for Nd(ClO4)3 in various anhydrous solvents are 300 ns in acetone, 485 ns in DMF, 660 ns in acetonitrile, and 1850 ns in DMSO . In contrast, the lifetime for the nitrate salt Nd(NO3)3 in DMF is not directly comparable due to inner-sphere complex formation, highlighting the perchlorate's advantage as a weakly coordinating anion for studying primary solvation of the Nd³⁺ ion .

Fluorescence Lifetimes
Class-level inference
300 ns (acetone), 485 ns (DMF), 660 ns (CH3CN), 1850 ns (DMSO)
Supports solvent-dependent primary solvation studies
Nitrate salt forms inner-sphere complexes; perchlorate provides unambiguous baseline
Spectroscopy Luminescence Solvation Chemistry

Solvation Characteristics in Methanol

The solvation behavior of anhydrous Nd(ClO4)3 in non-aqueous methanol has been precisely characterized, revealing a large total solvation number of 25 in the most dilute solutions at 298 K, as determined by the sound velocity method [1]. This value is specific to the Nd³⁺ ion in this solvent and perchlorate medium. The non-linear concentration dependence of sound velocity and compressibility indicates that perchlorate ions are included in the solvation shell, a finding confirmed by conductivity measurements [1].

Solvation Number
Class-level inference
≈25 in dilute anhydrous methanol at 298 K (sound velocity method)
Supports solution modeling and reactivity prediction
Perchlorate ions included in solvation shell; data point not transferable to other Ln salts
Solution Chemistry Thermodynamics Ultrasonics

Hypersensitive Transition Oscillator Strength

The oscillator strength (P) of the hypersensitive ⁴I9/2 → ²G7/2, ⁴G5/2 transition of Nd³⁺ is a well-documented, highly sensitive probe of its local coordination environment [1]. While absolute values are solvent-dependent, the linear relationship between this oscillator strength and solvent polarizability is a distinctive feature of the Nd³⁺ ion in perchlorate media, as demonstrated in studies across a series of 2-halogeno derivatives of ethanol [1]. This relationship is broken for certain derivatives, offering a sensitive tool to study subtle changes in the Nd³⁺ coordination sphere [1].

Oscillator Strength
Class-level inference
Linear relationship with solvent polarizability for hypersensitive 4I9/22G7/2, 4G5/2 transition
Supports quantitative tracking of Nd3+ coordination environment changes
Unique spectroscopic ruler; relationship broken for certain halogenoethanol derivatives
Spectroscopy Optical Materials Coordination Chemistry

Nd vs Pr Perchlorate Spectroscopy

Direct head-to-head comparisons of the preparation and properties of praseodymium and neodymium perchlorates have been published, providing X-ray and infra-red data that highlight their distinct structural and spectroscopic features [1]. While both are early lanthanide perchlorates, their different 4f electron configurations (Pr³⁺ is 4f², Nd³⁺ is 4f³) lead to different coordination geometries, absorption spectra, and magnetic properties. The study underscores that these compounds are not interchangeable and each offers a unique set of properties for material design [1].

Nd vs Pr Comparison
Head-to-head
X-ray and IR data confirm distinct structural and spectroscopic features
Supports material design with element-specific properties
Pr3+ (4f2) and Nd3+ (4f3) differ in coordination geometry and spectra
Spectroscopy Coordination Chemistry Material Science

Research Applications of Neodymium(3+) Perchlorate


Laser and Optical Material Synthesis

Neodymium(3+) perchlorate serves as an ideal precursor for the synthesis of Nd³⁺-doped materials for lasers and phosphors. The compound's well-characterized and solvent-dependent spectroscopic properties, particularly its oscillator strengths and fluorescence lifetimes [1][2], allow for precise tuning of the final material's optical characteristics. The perchlorate's weakly coordinating nature ensures that the Nd³⁺ ion is readily available for incorporation into host matrices without interference from strongly bound counterions. [2]

Solvation Dynamics and Coordination Chemistry

The quantitatively defined solvation number of ≈25 for anhydrous Nd(ClO4)3 in methanol [1] and its well-behaved spectroscopic response to changes in solvent polarizability [2] make it a valuable probe for fundamental studies of lanthanide solvation and ion pairing in non-aqueous media. Its use provides a cleaner system for investigating primary solvation shells compared to salts with more coordinating anions like nitrate. [1]

Coordination Polymers and MOFs

As demonstrated by its use in preparing complexes with phosphine oxides that form three-dimensional, doubly interpenetrating networks [1], Nd(ClO4)3 is a key building block for constructing novel coordination polymers and MOFs. The distinct coordination geometry of the Nd³⁺ ion, which differs from that of its close analog Pr³⁺ [2], enables the design of frameworks with unique topologies and properties. [1][2]

Catalysts and Chemical Sensors

The unique electronic and magnetic properties of the Nd³⁺ ion, as opposed to other lanthanides, can be harnessed to create catalysts and chemical sensors with specific selectivities and responses. Neodymium(3+) perchlorate provides a convenient and high-purity starting material for these applications, where the exact nature of the lanthanide ion is critical to performance. The perchlorate's oxidative stability is also a practical advantage in certain catalytic cycles.

Application
Selection Property
Validation Focus
Laser and optical material precursor
Solvent-tunable oscillator strengths and fluorescence lifetimes
Verify Nd3+ incorporation efficiency and final optical characteristics in host matrix
Lanthanide solvation and ion-pairing probe
Quantified solvation number and weakly coordinating anion baseline
Confirm primary solvation shell behavior in target non-aqueous medium
Coordination polymer and MOF building block
Distinct Nd3+ coordination geometry documented vs Pr3+
Evaluate framework topology and interpenetration network formation
Catalyst and chemical sensor development
Unique 4f3 electronic and magnetic properties
Assess catalytic selectivity and sensor response specificity

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